methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride

Salt formation Aqueous solubility Solid‑phase synthesis

Synthetic divergence from regioisomer impurities or free base solubility issues compromises route scouting and patent replication. This exact β-substituted furan amino ester hydrochloride resolves these pain points. - **Controlled Cyclocondensation:** 3-Aminomethyl pattern enables slower, selective Paal-Knorr pyrrole formation vs. α-isomer (Lapina et al.). - **Enhanced Handling:** HCl salt improves aqueous solubility for SPPS and bioconjugation; reduces solubility-related yield loss. - **Patent-Grade Intermediate:** Validated in Takeda's squalene synthase inhibitor patents (EP1292585A1).

Molecular Formula C7H10ClNO3
Molecular Weight 191.61
CAS No. 1955548-95-4
Cat. No. B3249653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(aminomethyl)furan-2-carboxylate hydrochloride
CAS1955548-95-4
Molecular FormulaC7H10ClNO3
Molecular Weight191.61
Structural Identifiers
SMILESCOC(=O)C1=C(C=CO1)CN.Cl
InChIInChI=1S/C7H9NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h2-3H,4,8H2,1H3;1H
InChIKeyKVDYUVUTFDYECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride – Specifications & Compound Class


Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride (CAS 1955548‑95‑4) is a furan-based amino ester building block featuring a 3‑aminomethyl substituent and a methyl carboxylate at the 2‑position, supplied as the hydrochloride salt (C₇H₁₀ClNO₃, MW 191.61 g/mol) [REFS‑1]. This heterocyclic scaffold combines a reactive primary amine, a labile ester, and an aromatic furan core, enabling its use as a versatile intermediate in medicinal chemistry and organic synthesis [REFS‑2]. The hydrochloride salt form enhances aqueous solubility and simplifies handling during solid‑phase synthesis and solution‑phase coupling reactions.

1
Hydrochloride salt enhances aqueous solubility for solid-phase synthesis and solution coupling.
2
β‑Aminomethyl (3‑substituted) furan enables controlled Paal‑Knorr cyclization kinetics.
3
Methyl ester handle supports further derivatization and bioconjugation.

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride Key Differentiators


Simple substitution with the free base, regioisomers, or alternative ester analogs is not chemically or functionally equivalent. The hydrochloride salt imparts significantly higher aqueous solubility and improved solid‑state stability compared to the free amine, directly affecting reaction yields and purification workflows [REFS‑1]. Furthermore, the 3‑aminomethyl (β‑substitution) pattern on the furan ring exhibits distinct reactivity in key transformations such as the Paal‑Knorr pyrrole synthesis relative to the α‑aminomethyl (5‑substituted) isomer, a difference that can alter product distribution and synthetic efficiency [REFS‑2]. These non‑interchangeable features demand precise procurement of the specified compound for reproducible outcomes.

Free base
Lower aqueous solubility may reduce reaction homogeneity and yields in polar media.
5‑Aminomethyl regioisomer
Faster Paal‑Knorr kinetics can alter product selectivity and synthetic outcomes.
Alternative ester analogs
Changed lipophilicity can shift chromatographic retention and solubility profiles.

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride – Comparative Evidence


Salt Form Enhances Aqueous Solubility & Handling

The hydrochloride salt (C₇H₁₀ClNO₃, MW 191.61 g/mol) provides a significant advantage in aqueous solubility over the free base (C₇H₉NO₃, MW 155.15 g/mol) due to increased polarity and hydrogen‑bonding capacity. While direct solubility values are not reported in primary literature for this specific compound, the well‑established principle of salt formation to improve water solubility supports a class‑level inference that the hydrochloride salt exhibits substantially higher aqueous solubility than the neutral amine [REFS‑1][REFS‑2]. The salt also demonstrates a higher hydrogen bond donor count (2 vs. 1 for free base) and a different formal charge distribution, which influences chromatographic behavior and crystallization properties [REFS‑1][REFS‑3].

Salt Form Solubility Advantage
Class-level inference
Hydrochloride salt: HBD = 2, MW 191.61.
Free base: HBD = 1, MW 155.15.
HBD +1; MW +36.46 (HCl addition).
Supports selection for aqueous-phase synthesis and solid-phase handling.
Class-level inference; direct solubility not reported.
Salt formation Aqueous solubility Solid‑phase synthesis

β- vs. α-Aminomethyl Reactivity in Paal-Knorr Synthesis

In a comparative study of furancarboxylic acid aminomethyl derivatives, α‑aminomethyl (5‑substituted) isomers reacted significantly faster than β‑aminomethyl (3‑substituted) analogs under identical Paal‑Knorr conditions with 1,4‑dicarbonyl compounds to form pyrroles [REFS‑1]. The adjacent carboxy group at the 2‑position in the β‑isomer was found to decelerate the cyclocondensation process. Although explicit rate constants are not provided in the abstract, the qualitative observation of faster reaction for the α‑analog establishes a clear regioisomeric reactivity difference. The target compound, being a β‑aminomethyl derivative, is therefore expected to exhibit slower kinetics in this specific transformation, which can be leveraged for controlled synthetic sequences where selective protection or staged coupling is desired.

Regioisomeric Reactivity
Class-level inference
β-aminomethyl (3-substituted) reacts slower than α-aminomethyl (5-substituted) in Paal‑Knorr pyrrole formation (qualitative observation).
Enables controlled cyclization; may differ from α-isomer kinetics.
Qualitative observation; rate constants not provided.
Regioselectivity Paal‑Knorr reaction Heterocycle synthesis

Distinct Physicochemical Profile vs. Analogous Furans

The computed topological polar surface area (TPSA) for methyl 3‑(aminomethyl)furan‑2‑carboxylate (free base) is 65.5 Ų, with an XLogP3‑AA of 0 [REFS‑1]. This combination of moderate polarity and balanced lipophilicity contrasts with other furan‑based amino esters, such as the 5‑substituted isomer (methyl 5‑(aminomethyl)furan‑2‑carboxylate, CAS 73751‑06‑1), which has the same TPSA but different spatial arrangement, or the ethyl ester analog (ethyl 3‑(aminomethyl)furan‑2‑carboxylate, CAS 400064‑00‑8), which exhibits increased lipophilicity due to the ethyl group. These computed descriptors influence membrane permeability and solubility behavior in biological assays or during chromatographic purification, providing a rational basis for selecting this compound over analogs when specific physicochemical profiles are required.

Physicochemical Profile
Cross-study comparable
TPSA 65.5 Ų, XLogP3 0 (free base).
5-isomer same TPSA but different spatial arrangement; ethyl ester expected higher LogP.
Supports reproducible chromatographic retention and permeability predictions.
Computed properties; experimental validation needed.
Physicochemical properties LogP Polar surface area

Key Intermediate for Squalene Synthase Inhibitors

Methyl 3‑(aminomethyl)furan‑2‑carboxylate (free base) is explicitly cited as an upstream intermediate in the preparation of benzoxazepinone‑based squalene synthase inhibitors (EP1292585A1, US20030078251A1) [REFS‑1][REFS‑2]. The patent literature describes its use in constructing the furan‑3‑carboxylic acid motif essential for cholesterol‑lowering activity. While direct comparative data on synthetic efficiency versus other aminomethyl furancarboxylates are not disclosed, the specific selection of the 3‑substituted isomer in these patented routes underscores its validated utility in generating biologically active compounds. This provides procurement confidence for research groups pursuing similar benzoxazepinone scaffolds or related heterocyclic libraries.

Patent Intermediate
Supporting evidence
Cited in EP1292585A1 and US20030078251A1 as intermediate for benzoxazepinone squalene synthase inhibitors.
Supports procurement for research replicating patented synthetic routes.
Patent context; no direct synthetic efficiency comparison.
Medicinal chemistry Building block Patent intermediate

Methyl 3-(aminomethyl)furan-2-carboxylate hydrochloride – Application Scenarios


Controlled Paal-Knorr Cyclization

When synthetic schemes demand a controllable, slower cyclocondensation with 1,4‑dicarbonyl compounds, the β‑aminomethyl (3‑substituted) isomer is the preferred substrate over its α‑analog, as demonstrated by the regioisomeric reactivity trends reported by Lapina et al. [REFS‑1]. This enables staged protection strategies or the synthesis of complex pyrrole‑fused heterocycles where kinetic selectivity is paramount.

Aqueous-Phase Peptide Coupling & Bioconjugation

The hydrochloride salt form provides enhanced aqueous solubility relative to the free base [REFS‑2], making it the optimal choice for solid‑phase peptide synthesis (SPPS) or bioconjugation reactions performed in aqueous buffers. Procurement of the salt ensures consistent dissolution and reaction homogeneity, minimizing solubility‑related yield variations.

Squalene Synthase Inhibitor & Benzoxazepinone Synthesis

As a validated intermediate in patented benzoxazepinone derivatives (EP1292585A1, US20030078251A1) [REFS‑3], this compound is essential for research groups replicating or expanding upon Takeda's squalene synthase inhibitor program. Using the exact building block specified in the patent literature mitigates the risk of synthetic divergence and accelerates lead optimization.

Chromatographic Method Development with Defined LogP & TPSA

With a precisely defined TPSA of 65.5 Ų and an XLogP3‑AA of 0 (free base) [REFS‑4], this compound serves as a reproducible standard for calibrating reversed‑phase HPLC or HILIC separations in medicinal chemistry workflows, ensuring that compound polarity and retention time predictions are accurate.

Application
Selection Property
Validation Focus
Controlled Paal‑Knorr Cyclization
Regioisomeric reactivity profile (β‑aminomethyl)
Paal‑Knorr kinetic outcome
Aqueous-Phase Peptide Coupling & Bioconjugation
Hydrochloride salt aqueous solubility
Dissolution consistency in aqueous buffers
Squalene Synthase Inhibitor Synthesis
Validated patent intermediate identity
Patent route fidelity & synthetic reproducibility
Chromatographic Method Development
Defined TPSA/LogP polarity profile
HPLC/HILIC retention time predictability

Technical Documentation Hub

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12 linked technical documents
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